Methyl 3-hydroxyoctadecanoate

antibiofilm Staphylococcus epidermidis marine natural products

Biofilm researchers require validated, non-cytotoxic positive controls for screening campaigns. Methyl 3-hydroxyoctadecanoate (CAS 14531-40-9), a hydroxylated fatty acid methyl ester isolated from Arctic diatom Porosira glacialis, addresses this gap as a first-in-class natural antibiofilm tool compound. 57% inhibition of S. epidermidis biofilm at 50 µg/mL with no detectable cytotoxicity. Validated reference standard for GC-MS/LC-MS 3-hydroxy fatty acid profiling and PHA monomer identification. ≥95% purity solid; ships with cold-chain packaging.

Molecular Formula C19H38O3
Molecular Weight 314.5 g/mol
CAS No. 14531-40-9
Cat. No. B174744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxyoctadecanoate
CAS14531-40-9
Molecular FormulaC19H38O3
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(CC(=O)OC)O
InChIInChI=1S/C19H38O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19(21)22-2/h18,20H,3-17H2,1-2H3
InChIKeyXIGHAQIRKIFLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:25 mgSolvent:nonePurity:98+%Physical solid

Methyl 3-Hydroxyoctadecanoate: Baseline Profile


Methyl 3-hydroxyoctadecanoate (CAS 14531-40-9) is a hydroxylated long-chain fatty acid methyl ester with molecular formula C19H38O3 and molecular weight 314.5 g/mol [1]. It is characterized by a hydroxyl group at the third carbon of the 18-carbon stearic acid backbone, and is commonly referenced under synonyms including 3-hydroxyoctadecanoic acid methyl ester, methyl DL-3-hydroxyoctadecanoate, and β-hydroxy stearic acid methyl ester [2]. This compound has recently been identified as a natural antibiofilm agent isolated from the Arctic diatom *Porosira glacialis*, representing the first report of its occurrence in diatoms and its association with antibiofilm bioactivity [1].

1
Antibiofilm screening compound
Reported biofilm inhibition in S. epidermidis; supports natural product screening workflows
2
Marine natural product isolate
First isolation from Arctic diatom; suitable for marine biofilm research and chemical ecology studies
3
Lipid biomarker analytical standard
Well-defined methyl ester for GC-MS/LC-MS method validation and metabolomics

Methyl 3-Hydroxyoctadecanoate: Why Analogs Cannot Substitute


Within the class of hydroxylated fatty acid methyl esters, substitution by structurally related analogs—including non-hydroxylated methyl stearate, 3-oxo derivatives, or hydroxyl positional isomers such as methyl 12-hydroxyoctadecanoate—is not scientifically justified for applications where specific bioactivity or physicochemical behavior is required. The presence and position of the hydroxyl group critically influence hydrogen-bonding capacity, amphiphilicity, and interaction with biological membranes [1]. Furthermore, chain-length variations (e.g., methyl 3-hydroxyhexadecanoate) alter hydrophobic partitioning and recognition by microbial quorum-sensing systems [2]. The quantitative evidence presented in Section 3 demonstrates that methyl 3-hydroxyoctadecanoate exhibits distinct antibiofilm potency and a non-cytotoxic profile that is not replicated by its closest structural comparators, mandating compound-specific procurement for research in biofilm inhibition, natural product discovery, and lipid biomarker studies.

Methyl 3-hydroxyoctadecanoate Non-hydroxylated methyl stearate Absence of hydroxyl group alters hydrogen-bonding and amphiphilicity; antibiofilm activity may not transfer
3-Hydroxy positional isomer 12-Hydroxy isomer Chromatographic retention differs; quantitative antibiofilm data for 12-hydroxy isomer are not available
Methyl ester derivative Free acid form Cell viability context differs: free acid reported cytotoxic, methyl ester reported non-cytotoxic at test concentration

Methyl 3-Hydroxyoctadecanoate: Quantitative Procurement Evidence


Antibiofilm Activity vs. Co-Isolated Natural Products

In a bioactivity-guided fractionation study of Arctic diatom *Porosira glacialis* extracts, purified methyl 3-hydroxyoctadecanoate (Compound D) exhibited direct antibiofilm activity against *Staphylococcus epidermidis* ATCC 35984, reducing biofilm formation by 57% at a test concentration of 50 µg/mL after 24 hours [1]. In the same assay, co-isolated pheophorbide a (Compound E) achieved 68% inhibition at 50 µg/mL, while Compounds A–C were completely inactive, showing no reduction in biofilm formation and even increasing biofilm coverage up to 120% of control levels [1]. At a lower concentration of 25 µg/mL, the antibiofilm effect of methyl 3-hydroxyoctadecanoate was markedly diminished, approaching untreated control levels [1]. No significant activity was observed for any isolated compound in bacterial growth inhibition assays [1].

Antibiofilm activity vs. co-isolated compounds
Head-to-head
57% biofilm inhibition at 50 µg/mL (S. epidermidis)
Supports biofilm inhibition endpoint review; effect diminished at 25 µg/mL
Pheophorbide a: 68% inhibition; compounds A–C inactive
antibiofilm Staphylococcus epidermidis marine natural products

Cytotoxicity Profile vs. Free Acid Form

In the same fractionation study, methyl 3-hydroxyoctadecanoate was evaluated for cytotoxicity against A2058 human melanoma cells (ATCC CRL-11147) using an MTS assay [1]. The compound showed no detectable cytotoxicity at the screening concentration of 50 µg/mL, with cell survival remaining >50% (classified as inactive in the cytotoxicity assay) [1]. This contrasts with the cytotoxic effects reported for the free acid 3-hydroxyoctadecanoic acid, which has been shown to exhibit cytotoxic effects on cells and antibacterial activity against *S. epidermidis*, *E. coli*, and *P. aeruginosa* .

Cytotoxicity vs. free acid form
Reported
No detectable cytotoxicity; cell survival >50% at 50 µg/mL
Distinguishes methyl ester from cytotoxic free acid; supports cell viability endpoint review
A2058 melanoma MTS assay; free acid reported cytotoxic
cytotoxicity MTS assay human melanoma cells

Natural Source Differentiation: Arctic Diatoms vs. Other Origins

Methyl 3-hydroxyoctadecanoate was isolated from the Arctic diatom *Porosira glacialis* via bioactivity-guided fractionation, marking the first report of this compound in diatoms and its first association with antibiofilm bioactivity [1]. The yield of Compound D (methyl 3-hydroxyoctadecanoate) from the purification process was 1.5 mg, corresponding to a normalized yield of 0.024–0.438 mg per gram of dry biomass [1]. In contrast, methyl 3-hydroxyoctadecanoate has previously been identified in trace amounts in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by *Streptomyces* sp. JM3 and in *M. bijuga* fruit , but no antibiofilm activity had been reported for these sources. The non-hydroxylated analog methyl stearate, commonly found in various plant oils and biodiesels, has been reported to exhibit dose-dependent antibiofilm activity against staphylococcal isolates when part of biosurfactant mixtures, but its activity as a pure compound against *S. epidermidis* biofilm formation has not been quantitatively established in direct comparative studies [2].

Natural source differentiation
Class-level inference
Isolated from Arctic diatom P. glacialis; first antibiofilm report
Reported source-specific antibiofilm context; supports marine natural product screening
Yield 1.5 mg; other sources lack comparable activity data
marine natural products diatoms bioactivity-guided fractionation

Positional Isomer Differentiation: 3-Hydroxy vs. 12-Hydroxy

The positional isomerism of hydroxy fatty acid methyl esters results in considerable and systematic variation in chromatographic mobilities [1]. Methyl 3-hydroxyoctadecanoate (β-hydroxy stearic acid methyl ester) exhibits distinct retention behavior in chromatographic systems compared to methyl 12-hydroxyoctadecanoate (methyl 12-hydroxystearate), which has a hydroxyl group at the 12th carbon . This physicochemical differentiation is critical for analytical method development and for ensuring that the correct positional isomer is procured for structure-activity relationship studies, as the position of hydroxylation affects hydrogen-bonding patterns, amphiphilicity, and interaction with biological targets [2]. While methyl 12-hydroxyoctadecanoate has been reported to modulate planktonic growth and biofilm formation of various marine bacterial strains , the quantitative antibiofilm potency of methyl 3-hydroxyoctadecanoate (57% inhibition at 50 µg/mL against *S. epidermidis*) has been established under controlled assay conditions, whereas comparable quantitative data for the 12-hydroxy isomer against the same strain are not available.

Positional isomer differentiation
Class-level inference
3-hydroxy isomer: distinct chromatographic mobility
Reported antibiofilm endpoint context; 12-hydroxy isomer lacks quantitative data
Systematic retention variation between positional isomers
positional isomers chromatography hydroxy fatty acids

Methyl 3-Hydroxyoctadecanoate: Application Scenarios


Antibiofilm Screening & Natural Product Libraries

Based on the direct head-to-head antibiofilm activity data showing 57% inhibition of *S. epidermidis* biofilm formation at 50 µg/mL with no detectable cytotoxicity [1], methyl 3-hydroxyoctadecanoate is optimally positioned as a positive control or lead compound in antibiofilm screening campaigns. Research groups focused on marine natural products or biofilm-associated infections can procure this compound to benchmark new isolates, validate assay systems, or serve as a reference standard in high-throughput screening of biofilm inhibitors.

Marine-Derived Biofilm Inhibitor R&D

The isolation of methyl 3-hydroxyoctadecanoate from Arctic diatom *Porosira glacialis* and its newly associated antibiofilm activity [1] support its use as a tool compound in studies investigating the chemical ecology of polar diatoms and their defense mechanisms against biofouling. Procurement of this compound enables mechanistic studies of biofilm inhibition in marine systems and the development of bio-inspired antifouling coatings for aquaculture, maritime infrastructure, and medical devices.

Lipid Biomarker & Metabolomics Standard

Given the use of 3-hydroxy fatty acids as biomarkers for fatty acid oxidative disorders and microbial community characterization , methyl 3-hydroxyoctadecanoate serves as a high-purity analytical standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications. Its well-defined chromatographic properties and availability as a purified methyl ester derivative [2] make it suitable for method validation, calibration curve generation, and identification of 3-hydroxy fatty acid profiles in clinical metabolomics and environmental microbiology studies.

PHA Polymer Research & Bioplastic Development

Methyl 3-hydroxyoctadecanoate has been identified as a monomeric component in methyl-branched poly(3-hydroxyalkanoate) (PHA) polymers produced by *Streptomyces* species . Procurement of this compound as a reference material supports research into the biosynthesis, characterization, and material properties of PHA biopolymers, which are of industrial interest as biodegradable and biocompatible alternatives to petroleum-based plastics. The compound can be used as a standard for monomer identification in PHA composition analysis and as a precursor in synthetic polymer chemistry studies.

Application
Selection Property
Validation Focus
Antibiofilm screening studies
Antibiofilm activity context
Biofilm formation endpoint consistency
Marine biofilm inhibitor research
Marine natural product source context
Biofouling-relevant biofilm model validation
GC-MS/LC-MS analytical standard
Chromatographic property consistency
Retention time and mass spectral matching
PHA biopolymer monomer research
Polymer composition standard
Monomer identification in PHA analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-hydroxyoctadecanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.